N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide
Description
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C21H24N2O4/c1-25-17-8-7-15(13-19(17)27-3)14-22-20(24)10-12-23-11-9-16-5-4-6-18(26-2)21(16)23/h4-9,11,13H,10,12,14H2,1-3H3,(H,22,24) |
InChI Key |
IUDKBWJWBWSVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCN2C=CC3=C2C(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 7-Methoxyindole
The indole nitrogen is alkylated using 3-bromopropanoyl chloride or acrylonitrile , followed by hydrolysis to yield 3-(7-methoxy-1H-indol-1-yl)propanoic acid .
Example Protocol :
-
Reagents : 7-Methoxyindole, 3-bromopropanoyl chloride, sodium hydride (NaH).
-
Conditions :
-
Workup : Acidic hydrolysis (e.g., HCl) to convert esters to carboxylic acids.
Key Data :
Amide Coupling with 3,4-Dimethoxybenzylamine
The carboxylic acid intermediate is activated and coupled to 3,4-dimethoxybenzylamine via standard amidation protocols.
Example Protocol :
-
Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
-
Coupling : Add 3,4-dimethoxybenzylamine and stir at room temperature for 12–18 hours.
-
Workup : Extraction with ethyl acetate, drying (MgSO₄), and purification via flash chromatography.
Key Data :
Synthetic Route 2: Reductive Amination Pathway
Synthesis of 3-(7-Methoxy-1H-Indol-1-yl)Propanal
The aldehyde intermediate is generated via oxidation of 3-(7-methoxy-1H-indol-1-yl)propan-1-ol (prepared by alkylation with allyl bromide followed by hydroboration-oxidation).
Example Protocol :
Reductive Amination with 3,4-Dimethoxybenzylamine
The aldehyde is condensed with the benzylamine derivative using sodium cyanoborohydride (NaBH₃CN) .
Example Protocol :
-
Reagents : 3,4-Dimethoxybenzylamine, NaBH₃CN, acetic acid.
Key Data :
-
Yield: ~65–75% (lower due to competing imine formation).
Comparative Analysis of Methods
| Parameter | Route 1 (Alkylation-Amidation) | Route 2 (Reductive Amination) |
|---|---|---|
| Yield | 80–90% | 65–75% |
| Purity | ≥98% (HPLC) | ≥95% (HPLC) |
| Steps | 2 | 3 |
| Cost | Moderate (EDC/HOBt) | Low (NaBH₃CN) |
| Scalability | Industrial-friendly | Limited by aldehyde stability |
Key Findings :
-
Route 1 is superior for large-scale synthesis due to higher yields and fewer steps.
-
Route 2 offers a safer alternative to acid chlorides but requires strict pH control.
Industrial-Scale Considerations
The patent WO2018193463A1 highlights critical factors for scaling tetrahydroisoquinoline derivatives, applicable here:
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or indole moieties, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it might inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the benzyl, indole, or amide groups. Below is a comparative analysis with key derivatives:
N-(3,4-Dichlorophenyl)propanamide (Propanil)
- Structure : Features a 3,4-dichlorophenyl group instead of the dimethoxybenzyl group and lacks the indole moiety.
- Function: A well-known herbicide targeting acetyl-CoA carboxylase in plants. The chlorine atoms enhance electrophilicity and membrane permeability compared to methoxy groups .
- Key Difference: Replacement of methoxy with chlorine alters reactivity and application scope (agricultural vs.
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide
- Structure : Shares the 7-methoxyindole-propanamide core but replaces the dimethoxybenzyl group with a thiadiazole ring and cyclohexyl substituent.
- Molecular Weight: 384.5 g/mol (vs. ~395 g/mol estimated for the target compound), suggesting minor differences in pharmacokinetics.
N-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide
- Structure : Similar dimethoxybenzyl group but incorporates a piperidine ring and a 3-indole substitution (vs. 7-methoxyindole).
- Functional Impact: The piperidine group adds basicity and conformational rigidity, which may enhance blood-brain barrier penetration for CNS-targeted applications. The 3-indole position is associated with serotonin receptor binding, unlike the 7-methoxyindole’s unknown role .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
Methoxy vs.
Indole Positional Isomerism : The 7-methoxyindole moiety distinguishes the compound from 3-indole derivatives (e.g., serotonin analogs), suggesting unique receptor interactions warranting further pharmacological screening .
Amide Backbone Flexibility : The propanamide linker allows conformational adaptability, critical for binding to flexible active sites, whereas rigid scaffolds (e.g., piperidine) may favor selectivity .
Biological Activity
N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic compound notable for its complex structure and potential biological activities. Characterized by a propanamide backbone, a dimethoxybenzyl group, and a methoxy-substituted indole moiety, this compound has garnered attention in medicinal chemistry due to its promising pharmacological properties.
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.4 g/mol
- IUPAC Name : N-[(3,4-dimethoxyphenyl)methyl]-3-(7-methoxyindol-1-yl)propanamide
The structure of this compound is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-3-(7-methoxyindol-1-yl)propanamide |
Pharmacological Properties
Preliminary studies suggest that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation.
- Anticancer Activity : Research indicates potential antiproliferative effects against various cancer cell lines, suggesting it may interfere with cancer cell growth and survival.
- Neuroprotective Properties : The compound shows promise in protecting neuronal cells from damage, potentially beneficial in neurodegenerative diseases.
The biological activity of this compound is believed to stem from its ability to modulate cellular pathways through interactions with molecular targets such as:
- Enzymes : Inhibition or activation of enzymes involved in inflammatory or cancer pathways.
- Receptors : Binding to specific receptors that regulate cell signaling and gene expression.
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound. Below are summarized findings from relevant research:
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that have been studied for their biological activities. A comparative analysis is shown below:
| Compound Name | Structural Features | Distinctions |
|---|---|---|
| N-(3,4-dimethoxybenzyl)-3-(5-methoxy-1H-indol-1-yl)propanamide | Lacks the methoxy group on the indole ring | May exhibit different biological activity due to structural differences |
| This compound | Methoxy group positioned differently on the indole ring | Unique reactivity due to methoxy positioning |
Q & A
Basic Research Question
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradients to detect degradation products (e.g., demethylation at methoxy groups) .
- Mass Spectrometry (HR-ESI-MS) : Confirm molecular ion integrity (expected [M+H] ~423 Da) and rule out oxidation byproducts .
- Stability Studies : Store at -20°C in amber vials under inert gas to prevent photodegradation and hydrolysis .
How can computational modeling guide the design of analogs with enhanced target selectivity?
Advanced Research Question
- Docking Simulations : Prioritize modifications to the benzyl or propanamide regions to optimize hydrogen bonding with residues like Asp155 (in kinase targets) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with inhibitory potency using datasets from indole-derived analogs .
What are the common pitfalls in interpreting biological activity data for this compound, and how can they be mitigated?
Advanced Research Question
- Off-Target Effects : The dimethoxybenzyl group may non-specifically inhibit cytochrome P450 enzymes. Use counter-screens (e.g., CYP3A4 inhibition assays) .
- Metabolic Instability : Rapid hepatic clearance due to methoxy demethylation. Validate results with metabolic stabilizers like 1-aminobenzotriazole .
How does the compound’s stereochemistry impact its pharmacological profile?
Advanced Research Question
If the propanamide chain has chiral centers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
